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Cat. No.: B12880120 Get Quote

An in-depth analysis of the crystal structure, bonding, and synthesis of the organometallic

complex Bis(triphenylphosphine)ethylene nickel(0), [Ni(PPh₃)₂(C₂H₄)], a key species in nickel-

catalyzed reactions. This guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the structural and synthetic aspects of this

foundational nickel(0) olefin complex.

Crystal Structure and Molecular Geometry
The definitive crystal structure of [Ni(PPh₃)₂(C₂H₄)] was determined by single-crystal X-ray

diffraction. The complex crystallizes in the monoclinic space group P2₁/a. The nickel atom is

coordinated to two phosphorus atoms from the triphenylphosphine ligands and the two carbon

atoms of the ethylene ligand in a trigonal planar geometry.

Crystallographic Data
The unit cell parameters and other crystallographic data are summarized in the table below.
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Parameter Value

Formula C₃₈H₃₄NiP₂

Formula Weight 611.3 g/mol

Crystal System Monoclinic

Space Group P2₁/a

a 16.29(3) Å

b 10.74(2) Å

c 17.68(3) Å

β 100.0(1)°

Volume 3045 Å³

Z 4

Density (calculated) 1.33 g/cm³

Selected Bond Lengths and Angles
The key bond distances and angles reveal the coordination environment around the nickel

center and the nature of the metal-ligand interactions.

Bond Distance (Å)

Ni-P(1) 2.199(2)

Ni-P(2) 2.185(2)

Ni-C(1) 1.98(1)

Ni-C(2) 1.98(1)

C(1)-C(2) 1.41(2)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12880120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Angle Degree (°)

P(1)-Ni-P(2) 114.5(1)

C(1)-Ni-C(2) 42.1(4)

Experimental Protocols
Synthesis of Bis(triphenylphosphine)ethylene nickel(0)
A general and effective method for the synthesis of [Ni(PPh₃)₂(C₂H₄)] involves the reduction of

a nickel(II) precursor in the presence of the ligands. A typical procedure is as follows:

Preparation of the Nickel Precursor: Anhydrous nickel(II) acetylacetonate, [Ni(acac)₂], serves

as a common starting material.

Ligand Addition: Triphenylphosphine (PPh₃) is added to a suspension of [Ni(acac)₂] in an

anhydrous, deoxygenated solvent such as diethyl ether or tetrahydrofuran (THF) under an

inert atmosphere (e.g., argon or nitrogen).

Reduction: A reducing agent, typically a trialkylaluminum compound like triethylaluminum

(AlEt₃), is added dropwise to the stirred mixture at a low temperature (e.g., 0 °C). The

reaction mixture typically changes color, indicating the formation of the nickel(0) species.

Ethylene Introduction: Ethylene gas is then bubbled through the solution. The ethylene ligand

displaces other weakly coordinated ligands, leading to the formation of the desired

[Ni(PPh₃)₂(C₂H₄)] complex.

Isolation and Purification: The product is isolated by filtration and can be purified by

recrystallization from a suitable solvent system, such as a toluene/hexane mixture, at low

temperature. The resulting product is typically a yellow, air-sensitive solid.

X-ray Crystallography
The determination of the crystal structure of [Ni(PPh₃)₂(C₂H₄)] was carried out using single-

crystal X-ray diffraction techniques. A suitable crystal of the compound was mounted on a

goniometer.
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Data Collection: The crystal was cooled to a low temperature (typically around 100 K) to

minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer

equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of

diffraction images were collected as the crystal was rotated.

Data Processing: The collected images were processed to integrate the intensities of the

diffraction spots. The data were corrected for various factors, including Lorentz and

polarization effects, and absorption.

Structure Solution and Refinement: The crystal structure was solved using direct methods

and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in calculated positions and refined using a

riding model.

Molecular Structure Visualization
The coordination geometry of [Ni(PPh₃)₂(C₂H₄)] is depicted in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12880120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ni

P P C

CPPh₃ PPh₃

 

C₂H₄

Click to download full resolution via product page

Caption: A 2D representation of the coordination sphere of Ni(PPh₃)₂(C₂H₄).
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Logical Workflow for Structure Determination
The process of determining the crystal structure of a molecule like [Ni(PPh₃)₂(C₂H₄)] follows a

well-defined workflow, from synthesis to the final structural analysis.
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To cite this document: BenchChem. [Unveiling the Molecular Architecture of
Bis(triphenylphosphine)ethylene nickel(0): A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12880120#crystal-structure-of-ni-
pph3-2-c2h4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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